Superior In Vivo Antitumor Efficacy in Prostate Cancer Xenografts Versus Thalidomide
CPS-11 demonstrates significant tumor growth inhibition in human prostate cancer xenografts, whereas thalidomide shows no effect. In a study using severely combined immunodeficient (SCID) mice bearing subcutaneous PC3 or 22Rv1 human prostate cancer xenografts, CPS-11 (administered at its maximum tolerated dose) induced prominent growth inhibition in PC3 tumors and modest inhibition in 22Rv1 tumors. In contrast, thalidomide had no measurable effect on tumor growth in either xenograft model [1]. This stark differential establishes CPS-11 as a functionally superior candidate for preclinical prostate cancer studies.
| Evidence Dimension | Tumor Growth Inhibition |
|---|---|
| Target Compound Data | Prominent growth inhibition in PC3 xenografts; modest inhibition in 22Rv1 xenografts |
| Comparator Or Baseline | Thalidomide: No effect on tumor growth in PC3 or 22Rv1 xenografts |
| Quantified Difference | CPS-11 active; thalidomide inactive (qualitative binary outcome) |
| Conditions | SCID mice bearing subcutaneous human prostate cancer PC3 or 22Rv1 xenografts; treated at maximum tolerated doses. |
Why This Matters
This direct in vivo comparison demonstrates that CPS-11 possesses anti-prostate cancer activity absent in thalidomide, making it the required tool for researchers investigating thalidomide-derivative efficacy in solid tumors.
- [1] Ng SS, et al. Antitumor effects of thalidomide analogs in human prostate cancer xenografts implanted in immunodeficient mice. Clin Cancer Res. 2004;10(12 Pt 1):4192-4197. View Source
